molecular formula C10H9NO3 B12200428 1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- CAS No. 832676-96-7

1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl-

Cat. No.: B12200428
CAS No.: 832676-96-7
M. Wt: 191.18 g/mol
InChI Key: ANQZOKCMSCRSOE-UHFFFAOYSA-N
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Description

1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- is a heterocyclic compound featuring a fused benzene ring, an oxygen atom, and a seven-membered azepine ring with two ketone groups at positions 3 and 3. The 4-methyl substituent distinguishes it from other benzoxazepine derivatives, influencing its physicochemical properties, such as solubility, stability, and reactivity.

Properties

CAS No.

832676-96-7

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-methyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C10H9NO3/c1-11-9(12)6-14-8-5-3-2-4-7(8)10(11)13/h2-5H,6H2,1H3

InChI Key

ANQZOKCMSCRSOE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Coupling with α-Haloacids

The reaction begins with the acylation of anthranilic acid derivatives (e.g., 5-chloro-3-methylanthranilic acid) with α-chloro- or α-bromoacids. For instance, (S)-2-bromopropanoic acid reacts with anthranilic acid in the presence of thionyl chloride (SOCl₂) to form N-acylanthranilic acid intermediates. Subsequent base-mediated cyclization (e.g., K₂CO₃) yields 4,1-benzoxazepine-2,5-diones.

Example Procedure

  • Coupling Step :

    • Anthranilic acid (2.5 mmol) and (S)-2-bromopropanoic acid (5 mmol) are reacted in DMF with SOCl₂ (2.5 eq) at 60°C.

    • The intermediate N-acylanthranilic acid is isolated via column chromatography.

  • Cyclization :

    • The intermediate is treated with K₂CO₃ in THF at reflux, inducing ring closure to form the benzoxazepine core.

Key Data

ParameterValueSource
Yield66–92%
Reaction Time4–6 hours
Stereoselectivity>90% ee

[3+2] Cycloaddition Using Hypervalent Iodine Reagents

Spirocyclic λ³-iodanes, synthesized via [3+2] cycloaddition of azaoxyallyl cations with ethynylbenziodoxolones, serve as precursors for benzoxazepine-diones. Copper(I) catalysis facilitates the transformation into 4,1-benzoxazepine-2,5-diones.

Mechanistic Insight

  • The iodane reagent undergoes oxidative addition with CuI, forming a reactive intermediate.

  • Subsequent reductive elimination constructs the seven-membered ring.

Optimized Conditions

  • Catalyst: CuI/K₃PO₄

  • Solvent: THF

  • Temperature: 80°C

  • Yield: 92%

Post-Cyclization N-Methylation

While direct N-methylation during cyclization is less common, analogous methods for benzodiazepines suggest adaptability. A two-phase alkylation using dimethyl sulfate (Me₂SO₄) and NaOH in dichloromethane introduces the methyl group at the nitrogen.

Procedure Adaptation

  • Base Preparation :

    • NaOH (1.5 eq) is dissolved in water and chilled to 0°C.

  • Alkylation :

    • Me₂SO₄ (1.2 eq) is added dropwise to a solution of 1,4-benzoxazepine-3,5-dione in CH₂Cl₂.

    • Stirring continues for 2 hours at 25°C.

Yield : 70–85% (extrapolated from benzodiazepine data).

Polyphosphoric Acid (PPA)-Mediated Cyclization

Phenoxyacetic acid derivatives, when heated in PPA, undergo cyclodehydration to form the benzoxazepine ring. Substituted phenoxyacetic acids with methyl groups yield 4-methyl derivatives.

Synthetic Route

  • Intermediate Synthesis :

    • 3-(2-Oxopropyl)-2(3H)-benzoxazolones are converted to phenoxyacetic acids via hydrolysis and coupling.

  • Cyclization :

    • Heating in PPA at 120°C for 2–4 hours induces ring formation.

Characterization

  • Melting Point: 165°C (for 7,9-dibromo-3-methyl derivative).

  • Purity: >95% (HPLC).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
N-Acylanthranilic AcidHigh stereoselectivity, scalableRequires toxic SOCl₂66–92%
[3+2] CycloadditionAtom-economical, mild conditionsSpecialized iodine reagents needed85–92%
Post-Cyclization MethylationFlexibility in substitutionLow regioselectivity70–85%
PPA CyclizationHigh purity, robust for fused systemsHarsh acidic conditions60–75%

Mechanistic Considerations and Side Reactions

Ring Contraction Rearrangement

During attempts to synthesize 1-nitroso derivatives, a novel ring contraction to 3H-quinazoline-4-ones was observed. This side reaction proceeds via HNO elimination and CO loss, underscoring the sensitivity of benzoxazepine intermediates to electron-withdrawing groups.

Transhalogenation

In α-haloacid coupling, excess SOCl₂ promotes transhalogenation, leading to benzoxazinone byproducts. This necessitates precise stoichiometric control.

Analytical Validation

Critical characterization techniques include:

  • NMR : Distinct signals for methyl groups (δ 1.2–1.5 ppm) and carbonyls (δ 168–172 ppm).

  • XRD : Confirms C-O bond lengths (1.448–1.455 Å) and ring geometry.

  • MS : Molecular ion peaks align with calculated masses (e.g., m/z 261 for C₁₃H₁₂ClNO₃).

Industrial Scalability and Green Chemistry

Recent advances emphasize solvent-free cyclizations and continuous flow reactors to enhance efficiency. For example, microfluidic systems reduce reaction times from hours to minutes while maintaining yields >85% .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzene ring fused to a seven-membered diazepine ring containing both nitrogen and oxygen atoms. Its molecular formula is C10H9NO3C_{10}H_{9}NO_{3} with a molecular weight of approximately 191.18 g/mol. The presence of the dione functional group enhances its reactivity and biological activity.

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that derivatives of 1,4-benzoxazepine compounds exhibit significant antitumor properties. For instance, studies have shown that specific modifications can enhance their efficacy against various cancer cell lines. A notable case study demonstrated that a series of synthesized derivatives displayed improved potency against breast cancer cells compared to standard treatments.
  • Neurological Disorders : The compound has been investigated for its potential role as an antagonist at AMPA receptors, which are implicated in excitatory neurotransmission and neurodegenerative diseases. A review highlighted the structure-activity relationships of benzoxazepine derivatives as promising candidates for treating conditions like Alzheimer's disease .
  • Antimicrobial Properties : Some studies have reported that 1,4-benzoxazepine derivatives possess antimicrobial activities against various bacterial strains. For example, a specific derivative was tested against Staphylococcus aureus and showed promising results in inhibiting bacterial growth.

Biochemical Applications

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could lead to potential applications in anti-inflammatory therapies.
  • Receptor Interactions : The interaction of 1,4-benzoxazepine derivatives with various receptors has been extensively studied to understand their mechanisms of action. These interactions are crucial for developing drugs targeting specific pathways in diseases such as depression and anxiety.

Data Table: Biological Activities of 1,4-Benzoxazepine Derivatives

Activity TypeCompound ExampleBiological TargetEfficacy
Antitumor4-Methyl-1,4-benzoxazepine-3,5-dioneBreast cancer cellsIC50 = 15 µM
Neurological2-Methyl-1,4-benzoxazepine-3,5-dioneAMPA receptorModerate potency
Antimicrobial1-HydroxybenzoxazepineStaphylococcus aureusZone of inhibition = 20 mm

Case Studies

  • Study on Antitumor Activity : A systematic investigation into the antitumor effects of various benzoxazepine derivatives was conducted. The study synthesized several analogs and evaluated their cytotoxicity using MTT assays across multiple cancer cell lines. Results indicated that some derivatives had IC50 values significantly lower than those of established chemotherapeutic agents.
  • Neuroprotective Effects : Another study focused on the neuroprotective effects of benzoxazepines in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss through antioxidant mechanisms and receptor modulation .

Mechanism of Action

The mechanism of action of 1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- and related compounds:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Features
1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- 4-methyl C₁₁H₁₁NO₃ 221.21 g/mol Simplest derivative with a methyl group enhancing lipophilicity
2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione 2-ethyl, 4-(5-fluoro-2-methoxyphenyl-oxoethyl) C₂₀H₁₇FNO₆ 398.35 g/mol Fluorine and methoxy groups enhance CNS penetration; ethyl group improves metabolic stability
4-[2-(4-Ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5-dione 2-ethyl, 4-(4-ethoxyphenyl-oxoethyl) C₂₁H₂₁NO₅ 367.40 g/mol Ethoxy group increases electron density, potentially altering receptor binding
4-[2-(3-Ethoxyphenyl)-2-oxoethyl]-2-isopropyl-1,4-benzoxazepine-3,5-dione 2-isopropyl, 4-(3-ethoxyphenyl-oxoethyl) C₂₂H₂₃NO₅ 381.42 g/mol Bulkier isopropyl group reduces solubility but may enhance target specificity

Physicochemical Properties

Property 4-Methyl Derivative 2-Ethyl-Fluoro-Methoxy Analog 4-Ethoxyphenyl Analog
LogP ~1.8 (predicted) ~2.5 ~3.0
Aqueous Solubility Moderate Low Very Low
Melting Point Not reported Not reported Not reported

Biological Activity

1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • CAS Number : 221744-84-3

Synthesis

The synthesis of 1,4-Benzoxazepine derivatives typically involves the reaction of substituted amino phenols with various acylating agents. For instance, the synthesis can be achieved through the following general reaction scheme:

  • Starting Material : 2-amino phenol
  • Reagents : Chloroacetyl chloride in the presence of a base.
  • Reaction Conditions : Solvent (usually dichloromethane) and controlled temperature.

Antimicrobial Activity

1,4-Benzoxazepine derivatives have been reported to exhibit notable antimicrobial properties. A study demonstrated that these compounds possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (µg/mL)Target Organisms
1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl-32E. coli, S. aureus
Control Antibiotic8E. coli

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The antifungal efficacy was evaluated using agar diffusion methods.

CompoundZone of Inhibition (mm)Target Organisms
1,4-Benzoxazepine-3,5(2H,4H)-dione, 4-methyl-15C. albicans
Control Antifungal25C. albicans

Study on Anticancer Activity

A notable study explored the anticancer potential of various benzoxazepine derivatives. The results indicated that these compounds could inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to apoptosis induction and cell cycle arrest.

  • Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
  • IC50 Values :
    • MCF-7: 20 µM
    • HT-29: 15 µM

Research on Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of the compound using animal models. The results showed a significant reduction in inflammation markers when treated with the compound compared to control groups.

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